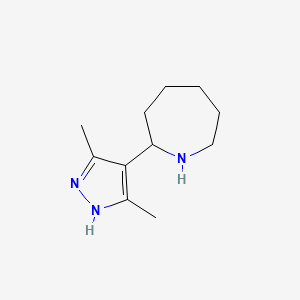

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

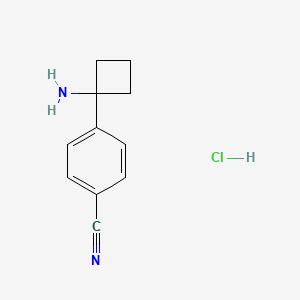

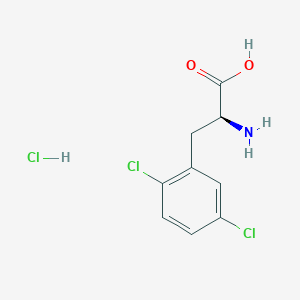

“2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane” is a chemical compound with the CAS Number: 1423367-36-5. It has a molecular weight of 193.29 . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane .

Molecular Structure Analysis

The InChI code for “2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane” is 1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis

The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Heterocyclic Compounds

- Field: Chemistry

- Application: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .

- Method: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

- Results: The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

-

Nitrification Inhibitors in Agriculture

- Field: Agriculture

- Application: Dimethylpyrazole-based nitrification inhibitors, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used to suppress soil-nitrifier activity and decrease N losses .

- Method: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .

- Results: DMPSA needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process that remains to be identified .

-

Catalytic Activity in Oxidation Reactions

- Field: Chemistry

- Application: Pyrazole-based ligands, similar to the one you mentioned, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Method: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

-

Antileishmanial and Antimalarial Evaluation

- Field: Pharmacology

- Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

- Method: The compound was evaluated for its binding free energy in the LmPTR1 pocket (active site) .

- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Antioxidant Properties

- Field: Biochemistry

- Application: The resulting ketones from a similar compound are rearranged to form hydroxymaltol, which also has strong antioxidant properties due to its enolone unit .

- Method: The compound was evaluated for its antioxidant properties .

- Results: The compound showed strong antioxidant properties .

-

Cytotoxic Efficiency

- Field: Oncology

- Application: A similar compound was synthesized and evaluated for its in vitro cytotoxic efficiency .

- Method: The compound was evaluated for its IC 50 values .

- Results: Most of the synthesized derivatives exhibited excellent cytotoxic activity compared to that of standard reference drug .

-

Preparation of Pyrazolato Ligated Complexes

-

Antibacterial Activity

-

Hypotensive Capability

- Field: Pharmacology

- Application: Some analogues of 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol were constructed and evaluated for their hypotensive capability .

- Method: The analogues were evaluated using a tail-cuff approach .

- Results: The analogues showed hypotensive capability .

-

Inhibition of Soil Nitrification

- Field: Agriculture

- Application: The NIs 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) are able to reduce N2O emissions and maintain soil NH4+ for a longer time .

- Method: These inhibitors are applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .

- Results: Both DMPP and DMPSA have been proven to be effective to inhibit soil nitrification .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQQOCFYULMGMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)